![molecular formula C22H19IN2O3 B5312581 N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5312581.png)
N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-iodobenzamide, commonly known as FVIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FVIB belongs to the class of compounds known as vinca alkaloids, which are well-known for their anti-cancer properties. In
科学的研究の応用
FVIB has been extensively studied for its anti-cancer properties. Studies have shown that FVIB can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. FVIB has been shown to be effective against a range of cancer types, including breast cancer, ovarian cancer, and lung cancer. In addition to its anti-cancer properties, FVIB has also been studied for its potential use as an anti-inflammatory agent.
作用機序
The mechanism of action of FVIB involves its ability to disrupt microtubule formation in cancer cells. Microtubules are essential for cell division, and disrupting their formation can lead to cell death. FVIB binds to the tubulin protein in cancer cells, preventing the formation of microtubules and inducing apoptosis.
Biochemical and Physiological Effects:
FVIB has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, FVIB has been shown to have antioxidant properties. FVIB has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
実験室実験の利点と制限
One of the advantages of FVIB is that it has a relatively simple synthesis method and can be produced in high purity and yield. FVIB has also been shown to have low toxicity, making it a safer alternative to other anti-cancer drugs. However, one of the limitations of FVIB is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on cancer cells.
将来の方向性
There are several future directions for research on FVIB. One area of research is to further elucidate the mechanism of action of FVIB and its effects on cancer cells. Another area of research is to explore the potential use of FVIB in combination with other anti-cancer drugs to enhance its efficacy. Additionally, research could be conducted to explore the potential use of FVIB in other disease areas, such as inflammation and angiogenesis.
合成法
The synthesis of FVIB involves the condensation of 2-iodobenzaldehyde and N-(2-furyl)acrylamide in the presence of a catalyst and a base. The resulting product is then subjected to a reaction with 2-phenylethylamine to yield FVIB. The synthesis of FVIB is a relatively straightforward process and has been optimized to yield high purity and yield.
特性
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19IN2O3/c23-19-11-5-4-10-18(19)21(26)25-20(15-17-9-6-14-28-17)22(27)24-13-12-16-7-2-1-3-8-16/h1-11,14-15H,12-13H2,(H,24,27)(H,25,26)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDLRRMDXLKPNI-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5312500.png)
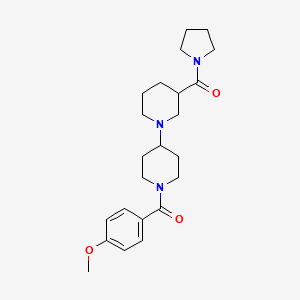
![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)
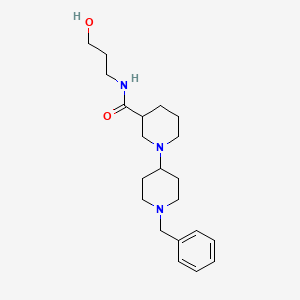
![N-[2-(2,4-dimethylphenoxy)ethyl]acetamide](/img/structure/B5312525.png)

![8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5312534.png)
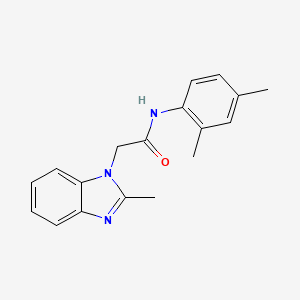
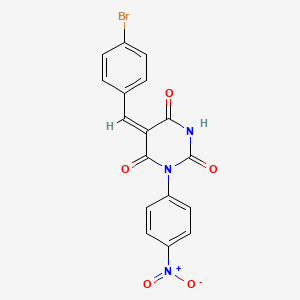
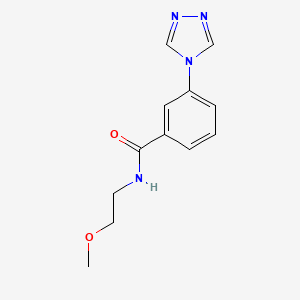
![6-[(4-ethyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5312564.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5312569.png)
![7-acetyl-10-bromo-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312575.png)
